1-Chloro-2-ethoxy-4-methoxybenzene
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Description
“1-Chloro-2-ethoxy-4-methoxybenzene” is a chemical compound with the molecular formula C9H11ClO2 . It has a molecular weight of 186.64 .
Molecular Structure Analysis
The molecular structure of “1-Chloro-2-ethoxy-4-methoxybenzene” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the spatial arrangement of atoms and bonds in the molecule .Physical And Chemical Properties Analysis
“1-Chloro-2-ethoxy-4-methoxybenzene” is a liquid at room temperature . It has a molecular weight of 186.64 . The storage temperature is between 2-8°C .Mechanism of Action
Target of Action
The primary target of 1-Chloro-2-ethoxy-4-methoxybenzene is the benzene ring, a cyclic compound with delocalized pi electrons . The benzene ring is a key component in many biological molecules and plays a crucial role in various biochemical reactions .
Mode of Action
1-Chloro-2-ethoxy-4-methoxybenzene interacts with its target through a process known as electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrophile (in this case, the 1-Chloro-2-ethoxy-4-methoxybenzene molecule) forms a sigma-bond with the benzene ring, generating a positively charged intermediate known as the arenium ion .
- Step 2 (Fast) : A base attacks the hydrogen, causing the electrons in the C-H bond to form a C-C double bond, and aromaticity is reformed .
Biochemical Pathways
The electrophilic aromatic substitution reaction involving 1-Chloro-2-ethoxy-4-methoxybenzene can affect various biochemical pathways. The exact pathways and their downstream effects would depend on the specific biological context and the presence of other molecules in the system .
Pharmacokinetics
The compound’s molecular weight (18664) and its chemical structure suggest that it may have certain pharmacokinetic properties .
Result of Action
The molecular and cellular effects of 1-Chloro-2-ethoxy-4-methoxybenzene’s action would depend on the specific biological context. Given its mode of action, it could potentially influence the structure and function of molecules containing benzene rings .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of 1-Chloro-2-ethoxy-4-methoxybenzene. For example, the rate of the electrophilic aromatic substitution reaction could be affected by these factors .
Safety and Hazards
“1-Chloro-2-ethoxy-4-methoxybenzene” is classified under GHS07 for safety . The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and in case of contact with eyes, rinse cautiously with water for several minutes .
properties
IUPAC Name |
1-chloro-2-ethoxy-4-methoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2/c1-3-12-9-6-7(11-2)4-5-8(9)10/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEXZGQGSCUOEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)OC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Chloro-2-ethoxy-4-methoxybenzene |
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